molecular formula C42H57ClN4O5S B12425291 Murizatoclax CAS No. 2245848-05-7

Murizatoclax

Cat. No.: B12425291
CAS No.: 2245848-05-7
M. Wt: 765.4 g/mol
InChI Key: BJTFTQIBRVBSBH-VCQPVEJUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Murizatoclax is synthesized through a series of chemical reactions involving specific reagents and conditionsThe exact synthetic route and reaction conditions are proprietary and not publicly disclosed in detail . Industrial production methods for this compound are also not widely available, as it is primarily used for research purposes.

Chemical Reactions Analysis

Murizatoclax undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents used in oxidation reactions include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents used in reduction reactions include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents used in substitution reactions include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Murizatoclax has several scientific research applications, including:

Mechanism of Action

Murizatoclax exerts its effects by competitively binding to the BH3-binding groove of MCL-1 with pro-apoptotic BCL-2 family members. This binding disrupts the interaction between MCL-1 and its partners, leading to increased cellular apoptosis and decreased cell viability . The molecular targets and pathways involved include the Bcl-2 family proteins and the intrinsic apoptosis pathway.

Comparison with Similar Compounds

Murizatoclax is unique in its high selectivity and potency as an MCL-1 inhibitor. Similar compounds include:

    Venetoclax: A selective inhibitor of Bcl-2.

    Navitoclax: A dual inhibitor of Bcl-2 and Bcl-xL.

    S63845: Another selective MCL-1 inhibitor.

Compared to these compounds, this compound has shown higher selectivity for MCL-1 and greater potency in disrupting MCL-1 interactions .

Biological Activity

Murizatoclax, also known as AMG 397, is a selective and potent inhibitor of the myeloid cell leukemia-1 (Mcl-1) protein, which is a member of the Bcl-2 family of proteins. Mcl-1 plays a critical role in cell survival and apoptosis, particularly in hematologic malignancies. The development of this compound reflects the ongoing efforts to target Mcl-1 as a therapeutic strategy for cancers that exhibit resistance to conventional treatments.

This compound operates by competitively binding to the BH3-binding groove of Mcl-1, disrupting its interaction with pro-apoptotic Bcl-2 family members. This action promotes apoptosis in Mcl-1 dependent cancer cells. The compound has shown significant efficacy in preclinical studies, particularly against acute myeloid leukemia (AML) and other hematologic cancers.

Key Mechanisms:

  • Inhibition of Mcl-1 : this compound selectively inhibits Mcl-1, leading to increased apoptosis in cancer cells that rely on Mcl-1 for survival.
  • Synergistic Effects : It has been shown to enhance the effects of other therapies, such as venetoclax, when used in combination.

In Vitro Studies

This compound has demonstrated potent anti-cancer activity across various cell lines. In preclinical studies:

  • IC50 Values : The compound exhibits low IC50 values (15 pM), indicating high potency against Mcl-1 dependent cells .

In Vivo Studies

In animal models, specifically using the MOLM-13 orthotopic model of AML:

  • Tumor Growth Inhibition (TGI) : Administration of this compound at varying doses resulted in significant tumor growth inhibition:
    • 10 mg/kg: 47% TGI
    • 30 mg/kg: 99% TGI
    • 60 mg/kg: 75% regression .

Table: Summary of Biological Activity

Study TypeCell Line/ModelDose (mg/kg)Tumor Growth Inhibition (%)Notes
In VivoMOLM-13 AML Model1047Moderate inhibition
In VivoMOLM-13 AML Model3099Near complete regression
In VivoMOLM-13 AML Model6075Significant regression
In VitroVarious Cancer LinesN/ALow IC50 (15 pM)High potency against Mcl-1 cells

Clinical Trials and Case Studies

This compound has undergone clinical evaluation for its efficacy in treating AML and other hematologic malignancies. However, some trials have been terminated due to challenges in achieving desired outcomes or safety concerns.

Notable Findings from Clinical Trials:

  • Combination Therapy : When combined with venetoclax at a dose of 10 mg/kg this compound and 50 mg/kg venetoclax, a notable regression rate of approximately 45% was observed in tumor models .

Case Study Insights

A case study involving patients with relapsed/refractory AML indicated that while this compound showed promise, further research is needed to refine its application and improve patient outcomes.

Properties

CAS No.

2245848-05-7

Molecular Formula

C42H57ClN4O5S

Molecular Weight

765.4 g/mol

IUPAC Name

(3'R,4S,6'R,7'R,8'E,11'S,12'R)-7'-[[(9aR)-1,3,4,6,7,8,9,9a-octahydropyrido[1,2-a]pyrazin-2-yl]methyl]-7-chloro-7'-methoxy-11',12'-dimethyl-13',13'-dioxospiro[2,3-dihydro-1H-naphthalene-4,22'-20-oxa-13λ6-thia-1,14-diazatetracyclo[14.7.2.03,6.019,24]pentacosa-8,16(25),17,19(24)-tetraene]-15'-one

InChI

InChI=1S/C42H57ClN4O5S/c1-29-8-6-18-42(51-3,27-45-20-21-46-19-5-4-10-35(46)25-45)37-14-11-33(37)24-47-26-41(17-7-9-31-22-34(43)13-15-36(31)41)28-52-39-16-12-32(23-38(39)47)40(48)44-53(49,50)30(29)2/h6,12-13,15-16,18,22-23,29-30,33,35,37H,4-5,7-11,14,17,19-21,24-28H2,1-3H3,(H,44,48)/b18-6+/t29-,30+,33-,35+,37+,41-,42-/m0/s1

InChI Key

BJTFTQIBRVBSBH-VCQPVEJUSA-N

Isomeric SMILES

C[C@H]1C/C=C/[C@@]([C@@H]2CC[C@H]2CN3C[C@@]4(CCCC5=C4C=CC(=C5)Cl)COC6=C3C=C(C=C6)C(=O)NS(=O)(=O)[C@@H]1C)(CN7CCN8CCCC[C@@H]8C7)OC

Canonical SMILES

CC1CC=CC(C2CCC2CN3CC4(CCCC5=C4C=CC(=C5)Cl)COC6=C3C=C(C=C6)C(=O)NS(=O)(=O)C1C)(CN7CCN8CCCCC8C7)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.